molecular formula C18H14BrNO2 B11335032 7-bromo-N-(4-methylphenyl)-1-benzoxepine-4-carboxamide

7-bromo-N-(4-methylphenyl)-1-benzoxepine-4-carboxamide

Cat. No.: B11335032
M. Wt: 356.2 g/mol
InChI Key: BSAMGPOYXXHQQK-UHFFFAOYSA-N
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Description

7-bromo-N-(4-methylphenyl)-1-benzoxepine-4-carboxamide: is a synthetic organic compound that belongs to the class of benzoxepines Benzoxepines are heterocyclic compounds containing a benzene ring fused to an oxepine ring This compound is characterized by the presence of a bromine atom at the 7th position, a 4-methylphenyl group attached to the nitrogen atom, and a carboxamide group at the 4th position of the benzoxepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-N-(4-methylphenyl)-1-benzoxepine-4-carboxamide typically involves the following steps:

    Amidation: The carboxylic acid group at the 4th position of the benzoxepine ring is converted to a carboxamide group through a reaction with 4-methylphenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

7-bromo-N-(4-methylphenyl)-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert certain functional groups to their reduced forms.

    Substitution: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxepines with various functional groups.

Scientific Research Applications

7-bromo-N-(4-methylphenyl)-1-benzoxepine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-bromo-N-(4-methylphenyl)-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    7-bromo-1-benzoxepine-4-carboxamide: Lacks the 4-methylphenyl group, which may result in different biological activities and chemical properties.

    N-(4-methylphenyl)-1-benzoxepine-4-carboxamide: Lacks the bromine atom, which may affect its reactivity and interactions with molecular targets.

    7-chloro-N-(4-methylphenyl)-1-benzoxepine-4-carboxamide: Similar structure with a chlorine atom instead of bromine, which may influence its chemical and biological properties.

Uniqueness

The presence of both the bromine atom and the 4-methylphenyl group in 7-bromo-N-(4-methylphenyl)-1-benzoxepine-4-carboxamide makes it unique compared to its analogs

Properties

Molecular Formula

C18H14BrNO2

Molecular Weight

356.2 g/mol

IUPAC Name

7-bromo-N-(4-methylphenyl)-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C18H14BrNO2/c1-12-2-5-16(6-3-12)20-18(21)13-8-9-22-17-7-4-15(19)11-14(17)10-13/h2-11H,1H3,(H,20,21)

InChI Key

BSAMGPOYXXHQQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2

Origin of Product

United States

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